Esculentin-1-RA8 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
PLKKPLLLIVLFGIISLSLCEQERAADEDEGSEIKRGLFSKFAGK |
Origin of Product |
United States |
Discovery, Biological Origin, and Genetic Encoding of Esculentin 1 Peptide Precursors
Identification and Isolation Strategies from Amphibian Skin Secretions
The initial discovery of the esculentin-1 (B1576701) peptide family occurred through the analysis of skin secretions from the pool frog, Pelophylax lessonae (formerly Rana esculenta). nih.govnih.gov Since then, homologous peptides have been isolated from a variety of other amphibian species, including the Sahara frog (Pelophylax saharicus), the dark-spotted frog (Pelophylax nigromaculatus), and several species within the Lithobates and Odorrana genera. nih.gov
The primary method for obtaining these peptides involves inducing skin secretions through mild electrical stimulation or injection of a pharmacological agent. The collected secretions are then subjected to purification techniques. A common and effective strategy is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the components of the complex secretion mixture based on their hydrophobicity. mdpi.comnih.gov Following purification, the molecular masses of the isolated peptide fractions are determined using mass spectrometry to identify novel peptides. mdpi.comnih.gov This combination of chromatography and spectrometry allows for the isolation and initial characterization of peptides like esculentins from the complex mixture of bioactive molecules present in frog skin. nih.gov
Molecular Cloning and Sequence Analysis of Complementary Deoxyribonucleic Acid (cDNA) Encoding Esculentin-1 Precursors
To understand the genetic basis and biosynthetic pathway of esculentin (B142307) peptides, researchers employ molecular cloning techniques. This process typically involves creating a cDNA library from the messenger RNA (mRNA) extracted from frog skin. nih.gov By screening these libraries with probes designed from known amino acid sequences of esculentins, it is possible to isolate the specific cDNAs that encode the peptide precursors. nih.govnih.gov
Sequence analysis of these precursor cDNAs reveals a conserved structural organization. The full precursor protein is a composite structure that includes a signal peptide, an acidic pro-region, and the sequence of the mature esculentin peptide at the C-terminus. nih.gov This multi-part structure is typical for secreted peptides, where different regions guide the precursor through the cell's secretory pathway and control the release of the active peptide.
The analysis of cloned esculentin-1 precursor cDNAs reveals a highly conserved architecture at the N-terminus. nih.govnih.gov The precursor protein begins with a signal peptide, a sequence of amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.gov Following the signal peptide is an acidic spacer peptide, also known as a pro-region. This region is rich in acidic amino acid residues. nih.gov The pro-region is flanked by basic processing sites, which are recognized by cellular enzymes that cleave the precursor to release the mature peptide. nih.gov This enzymatic processing is a critical step in the activation of the esculentin peptide.
Below is a table detailing the sequence of a well-studied member of this family, Esculentin-1a(1-21)NH₂, which consists of the first 20 amino acids of the native peptide with a C-terminal amidation.
| Property | Value |
| Peptide Name | Esculentin-1a(1-21)NH₂ |
| Amino Acid Sequence | GIFSKLAGKKIKNLLISGLKG-NH₂ |
| Parent Peptide | Esculentin-1a (B1576700) |
| Organism of Origin | Pelophylax lessonae/ridibundus |
Table 1: Amino acid sequence and origin of Esculentin-1a(1-21)NH₂. nih.gov
Tissue-Specific Messenger Ribonucleic Acid (mRNA) Expression Profiles
Studies on the expression of the gene encoding the esculentin-1 precursor have shown that it is constitutively expressed in the skin of frogs, such as the dark-spotted frog (Pelophylax nigromaculatus). nih.gov This high level of expression in the skin is consistent with the peptide's role as a component of the amphibian's first-line chemical defense system. In addition to the skin, esculentin-1 mRNA has been detected in other tissues, indicating that the peptide may have broader physiological roles beyond cutaneous defense. nih.gov The analysis of tissue-specific mRNA expression is often performed using sensitive techniques like real-time reverse transcription PCR (RT-PCR), which can quantify the levels of specific transcripts in various tissues. nih.gov This provides valuable information on where the peptide is synthesized and can suggest its potential functions throughout the organism. nih.gov
Biosynthetic Pathways and Post Translational Processing of Esculentin 1 Peptide Precursors
Ribosomal Synthesis of the Precursor Peptide
The journey of Esculentin-1 (B1576701) begins at the ribosome, where the genetic code enshrined in messenger RNA (mRNA) is translated into a polypeptide chain. This initial product is not the final, active peptide but a larger, inactive precursor protein . wikipedia.org This precursor typically has a modular structure, consisting of three distinct regions:
A Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the secretory pathway, targeting it for entry into the endoplasmic reticulum.
An Acidic Spacer Region: A segment of the peptide that often plays a role in preventing the premature activity of the peptide and may guide the correct folding and processing of the precursor. researchgate.net
The Mature Peptide Sequence: The C-terminal region that, after processing, will become the active Esculentin-1 peptide. researchgate.net
This ribosomal mode of synthesis allows for the rapid production of the precursor in the granular glands of the frog's skin, creating a ready supply for modification and secretion. nih.gov
Enzymatic Maturation and Proteolytic Cleavage Mechanisms
Once the precursor peptide enters the secretory pathway, it undergoes a series of enzymatic modifications. Central to this maturation process is proteolytic cleavage , where specific protease enzymes cut the precursor at defined sites to release the mature peptide.
The processing of propeptides often occurs at sites marked by specific amino acid residues, typically mono- or dibasic sites (e.g., Lys-Arg, Arg-Arg). researchgate.net Enzymes such as proprotein convertases, a family of subtilisin-like serine proteases, are responsible for recognizing these cleavage signals and excising the active peptide from the precursor. researchgate.netnih.gov While the exact proteases for the Esculentin-1-RA8 precursor are not definitively identified, the process is expected to follow this general model. Studies on derivatives like Esc(1-21) have shown that the mature peptides are susceptible to further cleavage by enzymes like human and bacterial elastase, highlighting the importance of the initial, precise cleavage for generating the final, stable peptide.
Characterization of Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the structure, stability, and biological function of Esculentin-1. wikipedia.org These modifications convert the inactive precursor into a potent antimicrobial agent.
One of the most common and critical PTMs for antimicrobial peptides is the amidation of the C-terminus . nih.gov In this process, the C-terminal glycine (B1666218) residue of the precursor is enzymatically converted into an amide group (-NH2). This modification is catalyzed by a sequence of enzymes, including peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL), which are often present as a single bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM).
The C-terminal amide group has several key functions:
Neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes.
Increases stability by making the peptide more resistant to degradation by carboxypeptidases.
Maintains structural integrity , particularly the stability of α-helical conformations, which is often essential for antimicrobial activity.
Many synthetic and naturally occurring active esculentin (B142307) derivatives, such as Esculentin-1a(1-21)NH₂, possess this C-terminal amidation, which is considered vital for their potent bioactivity. rcsb.org
While not definitively characterized for Esculentin-1-RA8, sulphation and phosphorylation are known PTMs that occur in other peptides secreted from frog skin. nih.gov
Sulphation: The addition of a sulfate (B86663) group, typically to a tyrosine residue, is a PTM found in various secreted peptides. Analysis of skin secretions from the frog Pachymedusa dacnicolor revealed the presence of sulfated peptides. nih.gov This modification can significantly impact a peptide's biological activity and receptor-binding affinity.
Phosphorylation: The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is one of the most common PTMs, regulating many cellular processes. sigmaaldrich.com Phosphate adducts of other frog skin peptides, such as dermaseptins, have been identified, suggesting that the enzymatic machinery for this modification is present in the secretory glands. nih.gov
Whether these modifications occur on the Esculentin-1-RA8 precursor remains a subject for further investigation, but their presence in the same biological context makes them potential modifications.
| Modification | Affected Residues (Typical) | Potential Role in Precursor Maturation | Status for Esculentin-1 Family |
|---|---|---|---|
| Amidation | C-terminus (from Glycine) | Increases stability, enhances membrane interaction, neutralizes charge | Confirmed and crucial for activity |
| Sulphation | Tyrosine | Alters biological activity and receptor binding | Potential (found in other frog skin peptides) |
| Phosphorylation | Serine, Threonine, Tyrosine | Regulates protein function and signaling | Potential (found in other frog skin peptides) |
Mature Esculentin-1 peptides are characterized by a conserved C-terminal loop, which is formed by a disulfide bond between two cysteine residues. nih.gov This bond is a covalent linkage formed through the oxidation of the thiol groups of the two cysteines.
This modification occurs within the oxidizing environment of the endoplasmic reticulum during the folding of the precursor protein. The formation of the disulfide bond is a crucial step that introduces a significant conformational constraint on the peptide backbone. This constraint is vital for:
Stabilizing the tertiary structure of the precursor, ensuring it folds correctly.
The process is catalyzed by enzymes of the protein disulfide isomerase (PDI) family, which facilitate the correct pairing of cysteine residues.
Identification of Associated Biosynthetic Gene Clusters
The genes responsible for producing a RiPP, including the precursor peptide and the modifying enzymes, are often located together in the genome in a biosynthetic gene cluster (BGC) . This co-localization facilitates the coordinated expression of all components necessary for the synthesis of the final natural product.
A typical BGC for a peptide like Esculentin-1 would be expected to contain:
The gene encoding the precursor peptide.
Genes for the proteases responsible for cleaving the precursor.
Genes for the enzymes that perform the post-translational modifications, such as the peptidylglycine α-amidating monooxygenase (PAM) for amidation.
Analysis of genomic and transcriptomic data from frog species allows for the identification of these clusters. For instance, a UniRef100 database entry (UniRef100_B5L1A5) identifies a cluster for "Esculentin-1-OG8 antimicrobial peptide" from the frog Odorrana grahami, indicating that the genetic blueprints for these peptides can be located and analyzed. bicnirrh.res.in Studying these BGCs provides deep insight into the evolution and production of these complex antimicrobial molecules.
Peptide Engineering, Chemical Synthesis, and Analog Development
Solid-Phase Peptide Synthesis (SPPS) and Recombinant Expression Methodologies for Analogs
The primary methods for producing Esculentin-1-RA8 and its analogs are Solid-Phase Peptide Synthesis (SPPS) and recombinant expression systems. SPPS, particularly the Fmoc/tBu strategy, is a common choice for creating synthetic versions of these peptides. This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. It is a versatile technique that facilitates the incorporation of both natural and unnatural amino acids, enabling the creation of a wide array of analogs.
Recombinant DNA technology offers an alternative, and often more cost-effective, method for producing larger quantities of peptides. This involves inserting the gene encoding the desired peptide into a host organism, such as bacteria (e.g., E. coli) or yeast, which then expresses the peptide. While powerful, this method is generally limited to the 20 proteinogenic amino acids unless specialized techniques are employed.
Rational Design Principles for Enhanced Activity and Stability
The design of Esculentin-1-RA8 analogs is guided by principles aimed at improving their biological activity and stability. These strategies often involve creating hybrid molecules or incorporating non-standard amino acids.
A key strategy in the development of more potent Esculentin-1-RA8 analogs is the creation of hybrid peptides. This approach involves combining the Esculentin-1-RA8 sequence with sequences from other antimicrobial peptides (AMPs). For instance, researchers have designed hybrids that incorporate elements of temporins, another family of AMPs. The goal is to synergize the beneficial properties of each parent peptide, such as the membrane-disrupting capabilities of Esculentin-1-RA8 with the enhanced bacterial targeting of a partner peptide.
To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation, non-coded or unnatural amino acids are incorporated into the Esculentin-1-RA8 sequence. This can enhance the peptide's stability and, in some cases, its activity. The use of D-amino acids instead of the naturally occurring L-amino acids can make the peptide more resistant to proteases. Other modifications might include the introduction of amino acids with altered side chains to fine-tune the peptide's physicochemical properties, such as its helicity and hydrophobicity.
Strategies for Improved Peptide Biostability and Delivery
A significant hurdle in the therapeutic application of peptides is their generally poor biostability and delivery. Research into Esculentin-1-RA8 analogs is actively exploring solutions to these challenges.
One promising approach to improve the delivery and stability of Esculentin-1-RA8 analogs is their conjugation to nanoparticles. This strategy can protect the peptide from degradation in the bloodstream, increase its half-life, and potentially target it to specific sites of infection or disease. The nanoparticles can be made from a variety of materials, including polymers and lipids, and their surface can be functionalized to attach the peptide.
Cyclization is a chemical modification strategy used to enhance the structural stability and biological activity of peptides. By linking the N-terminus and C-terminus of the peptide, or by creating a bond between the side chains of two amino acids, a cyclic structure is formed. This conformation can be more resistant to enzymatic degradation and may have a higher affinity for its biological target. Other chemical modifications, such as PEGylation (the attachment of polyethylene (B3416737) glycol chains), can also be employed to increase the peptide's size and shield it from proteases, thereby improving its biostability.
Advanced Methodological Approaches in Esculentin 1 Peptide Research
Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
Spectroscopic methods are fundamental in determining the three-dimensional structure of Esculentin-1 (B1576701) peptides, which is crucial for their biological activity.
Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of these peptides in various environments. For instance, CD studies have revealed that Esculentin-1a(1-21)NH2 and its derivatives, such as Esc(1-18) and Esc(1-21), tend to adopt an alpha-helical conformation in membrane-mimicking environments like trifluoroethanol (TFE) solutions. nih.govresearchgate.netnih.gov This helical structure is often associated with the peptide's ability to interact with and disrupt microbial membranes. nih.govnih.gov The degree of helicity can be influenced by the hydrophobicity of the environment, with a higher TFE concentration generally inducing a more pronounced helical fold. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information. springernature.com Solution NMR has been employed to determine the three-dimensional structures of Esculentin-1 fragments in membrane-mimicking environments, such as detergent micelles. researchgate.netnih.gov These studies have confirmed the amphipathic helical nature of these peptides, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, facilitating membrane interaction. researchgate.netnih.gov NMR can also be used to study the peptide's orientation and insertion into lipid bilayers. researchgate.net
| Technique | Application in Esculentin-1 Research | Key Findings |
| Circular Dichroism (CD) | Analysis of secondary structure in different solvent environments. | Peptides adopt an alpha-helical conformation in membrane-mimicking environments. nih.govresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure determination in solution and micelles. | Confirms amphipathic helical structure and provides insights into membrane interactions. researchgate.netnih.gov |
Microscopic Techniques for Cellular Interactions (e.g., Scanning Electron Microscopy, Confocal Microscopy)
Microscopy techniques are invaluable for visualizing the effects of Esculentin-1 peptides on microbial cells and their interactions with host cells.
Scanning Electron Microscopy (SEM) allows for high-resolution imaging of the surface morphology of bacteria treated with Esculentin-1 peptides. SEM studies have demonstrated that these peptides can cause significant damage to bacterial cell membranes, leading to cell lysis. For example, SEM has been used to observe the morphological changes in Escherichia coli O157:H7 and Pseudomonas aeruginosa biofilms after treatment with Esculentin-1 derivatives, confirming the peptides' disruptive effect on biofilm structure. nih.govnih.gov
Confocal Laser Scanning Microscopy (CLSM) is used to visualize the localization of fluorescently-labeled Esculentin-1 peptides within host cells. Studies using rhodamine-labeled Esc(1-21) and its diastereomer have shown that these peptides can enter bronchial epithelial cells. nih.gov CLSM imaging revealed an intracellular distribution, with a notable perinuclear localization for Esc(1-21), suggesting that these peptides can translocate across the cell membrane without necessarily using an endocytotic pathway. nih.gov
| Technique | Application in Esculentin-1 Research | Key Findings |
| Scanning Electron Microscopy (SEM) | Visualization of peptide-induced morphological changes in bacteria and biofilms. | Demonstrates membrane disruption and damage to biofilm integrity. nih.govnih.gov |
| Confocal Laser Scanning Microscopy (CLSM) | Tracking the localization of fluorescently-labeled peptides within host cells. | Shows intracellular and perinuclear localization of peptides, suggesting direct membrane translocation. nih.gov |
Omics-Based Approaches for Mechanistic Insights (e.g., Proteomics, Transcriptional Analysis)
"Omics" technologies provide a global view of the molecular changes occurring in bacteria upon exposure to Esculentin-1 peptides, offering deep mechanistic insights.
Proteomics , the large-scale study of proteins, has been used to identify changes in the bacterial proteome following treatment with Esculentin-1 derivatives. A differential proteomic analysis of P. aeruginosa treated with Esc(1-21)-1c revealed a significant downregulation of proteins belonging to the MexAB-OprM efflux pump. nih.gov This efflux pump is a major contributor to antibiotic resistance, and its downregulation suggests a mechanism by which the peptide could increase the susceptibility of bacteria to conventional antibiotics. nih.gov
Transcriptional analysis , which measures gene expression levels, complements proteomic data. In studies with E. coli O157:H7, transcriptional analysis showed that Esculentin-1 derivatives induce the expression of genes involved in biofilm regulation and stress response. nih.gov Specifically, genes controlling the flagellar system were upregulated, which is thought to inhibit biofilm formation. nih.gov Furthermore, transcriptional analysis confirmed the downregulation of the mexA, mexB, and oprM genes in P. aeruginosa treated with Esc(1-21)-1c, corroborating the proteomic findings. nih.gov
| Omics Approach | Application in Esculentin-1 Research | Key Findings |
| Proteomics | Identification of changes in bacterial protein expression profiles. | Downregulation of the MexAB-OprM efflux pump in P. aeruginosa. nih.gov |
| Transcriptional Analysis | Measurement of gene expression changes in response to peptide treatment. | Upregulation of flagellar genes in E. coli O157:H7, inhibiting biofilm formation. nih.gov Downregulation of efflux pump genes in P. aeruginosa. nih.gov |
In Vitro Models for Efficacy Assessment (e.g., Biofilm Assays, Cell Migration Assays)
A variety of in vitro models are employed to assess the efficacy of Esculentin-1 peptides in clinically relevant scenarios.
Biofilm Assays are crucial for evaluating the activity of these peptides against bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov Microbiological assays, often using crystal violet staining to quantify biofilm mass, have demonstrated that Esculentin-1 derivatives can both inhibit the formation of and disrupt established biofilms of pathogens like E. coli O157:H7 and P. aeruginosa. nih.govmdpi.com These assays are often complemented by SEM to visualize the structural damage to the biofilm matrix. nih.gov
Cell Migration Assays , such as the scratch wound assay, are used to investigate the wound healing properties of Esculentin-1 peptides. These assays have shown that peptides like Esculentin-1a(1-21)NH2 can promote the migration of human umbilical vein endothelial cells (HUVECs) and lung epithelial cells. nih.govnih.gov This enhanced cell migration is a critical component of the re-epithelialization process during wound healing. nih.gov
| In Vitro Model | Application in Esculentin-1 Research | Key Findings |
| Biofilm Assays | Quantification of peptide activity against bacterial biofilms. | Inhibition of biofilm formation and disruption of established biofilms. nih.govmdpi.com |
| Cell Migration Assays | Assessment of the peptide's ability to promote cell movement. | Stimulation of endothelial and epithelial cell migration, indicating wound healing potential. nih.govnih.gov |
Preclinical In Vivo Models for Functional Validation (e.g., Murine Wound Healing Models, Bacterial Infection Models)
Preclinical in vivo models are essential for validating the therapeutic potential of Esculentin-1 peptides in a living organism before any consideration for clinical trials.
Murine Wound Healing Models , such as the full-thickness excision model in mice, are used to evaluate the wound healing efficacy of Esculentin-1 peptides. nih.govmdpi.comresearchgate.netmdpi.com Studies using these models have shown that topical application of Esculentin-1a(1-21)NH2 can significantly accelerate wound closure. nih.gov This is often accompanied by increased collagen deposition and angiogenesis, as evidenced by histological analysis and the expression of markers like CD31 and proliferating cell nuclear antigen (PCNA). nih.gov
Bacterial Infection Models are used to assess the antimicrobial activity of these peptides in the context of an infection. nih.gov For example, esculentin(1-21) has been shown to prolong the survival of animals in models of sepsis and pulmonary infection caused by P. aeruginosa. nih.gov These models are critical for demonstrating the in vivo efficacy of the peptides in combating bacterial pathogens. nih.govnih.gov
| In Vivo Model | Application in Esculentin-1 Research | Key Findings |
| Murine Wound Healing Models | Evaluation of the peptide's ability to promote wound closure and tissue regeneration. | Accelerated wound healing, increased collagen deposition, and enhanced angiogenesis. nih.gov |
| Bacterial Infection Models | Assessment of the peptide's antimicrobial efficacy in a live animal. | Increased survival rates in models of sepsis and pulmonary infections. nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Novel Biological Activities
While the primary focus on esculentin-family peptides has been their antimicrobial and anti-biofilm properties, the full spectrum of their biological activities remains to be explored. nih.govnih.gov The precursor itself, and the processed peptides derived from it, may possess a range of functions beyond direct pathogen killing. Future research should aim to uncover these novel activities.
Derivatives of the related esculentin-1a (B1576700) peptide have demonstrated significant potential in wound healing, accelerating wound closure and promoting the migration of human keratinocytes. nih.govnih.gov Specifically, Esculentin-1a(1-21)NH2 has been shown to stimulate angiogenesis, a critical process in wound repair, through the PI3K/AKT signaling pathway. nih.gov This suggests that peptides derived from the Esculentin-1-RA8 precursor could also be investigated for their tissue-regenerative and pro-angiogenic capabilities.
Furthermore, many antimicrobial peptides (AMPs) are known to have immunomodulatory effects. Research could delve into whether the Esculentin-1-RA8 precursor or its derivatives can modulate the host's immune response, for instance, by influencing cytokine production, chemokine signaling, or the activity of immune cells like macrophages. vulcanchem.com Exploring potential antiviral, antifungal, or even anticancer activities would broaden the therapeutic scope of this peptide family, following the trajectory of other multifunctional amphibian-derived peptides.
Exploration of Regulatory Mechanisms Governing Precursor Expression and Processing
A fundamental understanding of how the expression and processing of the Esculentin-1-RA8 peptide precursor are regulated is crucial for its potential biotechnological production and therapeutic application. The synthesis of AMPs is often an inducible process, triggered by infection or injury, and involves complex regulatory networks.
Future studies should focus on identifying the specific molecular signals and signaling pathways that trigger the transcription of the gene encoding the Esculentin-1-RA8 precursor. This involves pinpointing the transcription factors that bind to the gene's promoter region and the upstream signaling cascades that activate them. While some research has investigated the changes in bacterial gene expression in response to treatment with esculentin (B142307) derivatives, the focus must now shift to the regulation within the host organism that produces the peptide. nih.goviss.it
Moreover, the post-translational processing of the precursor is a critical step. The prepropeptide must be cleaved by specific proteases to release the mature, active peptide. vulcanchem.com Identifying these processing enzymes and understanding the cellular mechanisms that control their activity are key research objectives. This knowledge is essential for developing strategies to produce the mature, active peptide efficiently using recombinant DNA technology. Peptides can regulate gene expression for a wide array of biological processes, and understanding the native regulatory network of the Esculentin-1-RA8 precursor will provide a blueprint for its controlled and optimized production. mdpi.com
Development of Advanced Peptide Delivery Systems
Despite their therapeutic promise, peptides like those derived from Esculentin-1-RA8 face significant hurdles in clinical application, including susceptibility to enzymatic degradation, rapid clearance from the body, and potential cytotoxicity. nih.govbohrium.com Advanced drug delivery systems (DDS) are essential to overcome these limitations and enhance therapeutic efficacy. mdpi.comace-superbugs.com
The encapsulation of antimicrobial peptides into nanocarriers such as liposomes, lipid nanoparticles, and polymeric nanoparticles offers a promising strategy. nih.govfrontiersin.org These systems can protect the peptide from proteases, improve its bioavailability, and allow for controlled or targeted release. bohrium.commdpi.com For instance, liposomes have been successfully used to encapsulate various AMPs, increasing their stability without compromising their antibiotic efficacy. nih.gov
Hydrogels represent another versatile platform, particularly for topical applications such as wound healing. nih.gov They can be loaded with peptides and provide a moist environment conducive to healing while releasing the therapeutic peptide in a sustained manner. Research has shown that incorporating peptides into microgels can protect them from degradation and reduce hemolytic effects without diminishing their antimicrobial power. nih.gov The development of such delivery systems, including those based on inorganic nanomaterials like mesoporous silica (B1680970) or metal nanoparticles, will be crucial for translating Esculentin-1-RA8-derived peptides into viable clinical treatments. bohrium.comace-superbugs.com
Table 1: Advanced Peptide Delivery Systems
| Delivery System | Description | Advantages |
|---|---|---|
| Lipid Nanoparticles | Nanoscale carriers made of lipids, such as liposomes and solid lipid nanoparticles. nih.gov | Biocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic peptides, protect from degradation. nih.govfrontiersin.org |
| Polymeric Nanoparticles | Nanocarriers constructed from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). bohrium.com | Offer controlled release profiles, can be functionalized for targeted delivery, enhance stability. bohrium.com |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water or biological fluids. nih.gov | Provide sustained release, suitable for topical application (e.g., wound dressings), biocompatible. nih.gov |
| Inorganic Nanomaterials | Systems based on materials like mesoporous silica, gold, or titanium nanoparticles. bohrium.comace-superbugs.com | Provide high stability, large surface area for drug loading, potential for triggered release. bohrium.com |
Integration of Computational Design and Machine Learning in Peptide Optimization
The fields of computational biology and artificial intelligence offer powerful tools to accelerate the optimization of therapeutic peptides. oup.com By integrating computational design and machine learning, researchers can systematically enhance the properties of peptides derived from the Esculentin-1-RA8 precursor. nih.gov
Machine learning algorithms can be trained on existing peptide databases to build predictive models for biological activity, toxicity, and other physicochemical properties. oup.comnih.gov These models can then be used to screen vast virtual libraries of peptide variants, identifying candidates with potentially improved efficacy and safety profiles before they are synthesized and tested in the lab. This data-driven approach, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, can dramatically reduce the time and cost of peptide discovery. nih.govmdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Esculentin-1a |
| Esculentin-1a(1-21)NH2 |
| Esc(1-21) |
| Esc(1-18) |
| Esc(1-21)-1c |
| Cathelicidin-OA1 |
| LL-37 |
| LY294002 |
| Kanamycin |
| ppGpp |
| pppGpp |
| Nitric Oxide (NO) |
| Cholesterol |
| SYTOX Green |
| FAK (LYS + CF3CO−) |
| Peptide 1: YGGNNVKRRTNYYC |
| Peptide 2: YMGEWVKRRTNYYC |
| Peptide 3: YGGNGVKRRTNYYC |
| Ac-SHAVSS-NH2 (HAV) |
| AEDL |
| TKPRPGP |
| E-cadherin |
| MUC4 |
| MUC5AC |
Q & A
Q. How should conflicting data on Esculentin-1-RA8’s species-specific activity be analyzed?
- Methodological Answer : Apply heterogeneity tests (e.g., Cochran’s Q) in systematic reviews. Use subgroup analysis to explore variables like bacterial membrane composition (e.g., Gram-positive vs. Gram-negative). Present findings in forest plots with 95% confidence intervals .
What frameworks structure complex research questions about Esculentin-1-RA8’s mechanism of action?
- Methodological Answer : Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to define scope. For example:
- Sample : Multidrug-resistant Pseudomonas aeruginosa
- Phenomenon : Membrane disruption kinetics
- Evaluation : Fluorescent dye leakage assays
- Research Type : Comparative in vitro study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
